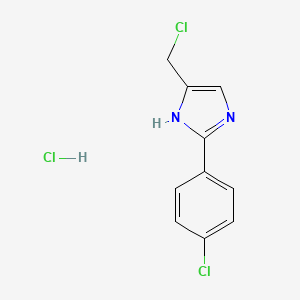

4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride

Beschreibung

4-(Chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride (CAS 1394041-11-2) is an imidazole derivative with a molecular formula of C₁₀H₉Cl₃N₂ and a molecular weight of 263.55 g/mol . Its structure features a chloromethyl (-CH₂Cl) group at position 4 and a 4-chlorophenyl ring at position 2 of the imidazole core, with a hydrochloride salt enhancing solubility. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing ligands for adenosine receptors or antimicrobial agents .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2.ClH/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7;/h1-4,6H,5H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBVGGWAJZPHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(N2)CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-11-2 | |

| Record name | 1H-Imidazole, 5-(chloromethyl)-2-(4-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Conventional Synthesis Pathway

The synthesis generally proceeds through a multi-step process involving:

Formation of the imidazole ring:

The core heterocyclic structure can be assembled via cyclization reactions of suitable precursors such as α-halo ketones or aldehydes with ammonia or primary amines under acidic or basic conditions. For example, condensation of glyoxal derivatives with ammonia under acidic conditions can generate the imidazole core.Introduction of the chloromethyl group:

The chloromethyl substituent is typically introduced via chloromethylation reactions, employing reagents like chloromethyl methyl ether (MOMCl) or paraformaldehyde with hydrochloric acid. These reagents facilitate electrophilic substitution at the imidazole ring, often at the 4-position.Attachment of the 4-chlorophenyl group:

The 4-chlorophenyl moiety can be incorporated through nucleophilic aromatic substitution or via coupling reactions with suitable precursors such as 4-chlorobenzyl chloride. The latter reacts with the imidazole nitrogen under basic conditions to form a stable bond.Formation of the hydrochloride salt:

The free base is converted to its hydrochloride salt through treatment with hydrochloric acid, enhancing water solubility and stability.

Specific Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Catalysts | Notes |

|---|---|---|---|

| Ring formation | Ammonia or primary amines + glyoxal derivatives | Acidic or basic catalysts | Cyclization under reflux at 80–120°C |

| Chloromethylation | Paraformaldehyde + HCl or chloromethyl methyl ether | Acidic conditions | Reflux at 40–60°C |

| Phenyl substitution | 4-chlorobenzyl chloride + imidazole | Base (e.g., K₂CO₃) | Reflux in acetonitrile or dichloromethane |

| Salt formation | HCl in ethanol or water | - | Room temperature or slight heating |

Industrial and Scale-Up Techniques

In industrial settings, continuous flow reactors and optimized catalytic systems improve yield and purity. Catalysts such as Raney nickel have been shown to reduce undesired dehalogenation during hydrogenation steps, as opposed to palladium-based catalysts which may cause Cl loss.

Data Tables of Reaction Conditions and Yields

| Step | Reagents | Catalysts/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ring formation | Glyoxal + ammonia | Acidic catalyst | 80–120°C | 85–92 | Cyclization efficiency varies with temperature |

| Chloromethylation | Paraformaldehyde + HCl | Acidic | 40–60°C | 80–88 | Excess chloromethylating agent improves yield |

| Phenyl substitution | 4-chlorobenzyl chloride + imidazole | K₂CO₃, reflux | 60–80°C | 75–85 | Recrystallization improves purity |

| Salt formation | HCl | Room temperature | - | Quantitative | Ensures stability and solubility |

Analytical Characterization Techniques

The purity and structural integrity of synthesized 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride are confirmed via:

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (¹H/¹³C NMR) | Structural confirmation | Aromatic protons at δ 7.2–7.8 ppm; chloromethyl protons at δ 4.5 ppm |

| Infrared Spectroscopy (IR) | Functional groups | C=N stretch (~1600 cm⁻¹), aromatic C–H (~3100 cm⁻¹), chloromethyl C–Cl (~700 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak at m/z consistent with C₁₁H₁₁Cl₃N₂ |

| Elemental Analysis | Composition verification | Matches theoretical percentages for C, H, Cl, N |

Research Findings and Optimization Strategies

Catalyst Selection and Reaction Efficiency

Research indicates that replacing palladium catalysts with Raney nickel in hydrogenation steps significantly reduces dehalogenation of chlorides, improving overall yield and purity. For example, hydrogenation of intermediates with Raney nickel achieves yields exceeding 90%, whereas Pd/C often causes Cl loss.

Reaction Condition Optimization

Lower reaction temperatures (around 25°C) and weaker bases (Na₂CO₃) during cyclization have been shown to minimize side reactions, such as hydrodechlorination, thereby increasing product purity.

Purification Techniques

Recrystallization from ethanol or acetonitrile, coupled with chromatography, ensures high purity. High-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control, especially in industrial production.

Summary of Key Preparation Methods

| Methodology | Advantages | Limitations |

|---|---|---|

| Classical multi-step synthesis | Well-established, high control | Time-consuming, lower scalability |

| Continuous flow synthesis | Scalable, consistent quality | Requires specialized equipment |

| Catalyst optimization (Raney nickel) | Minimizes dehalogenation | Catalyst handling requires care |

Analyse Chemischer Reaktionen

Substitution Reactions

The chloromethyl group (-CH₂Cl) serves as a primary site for nucleophilic substitution. This functional group reacts with various nucleophiles under controlled conditions:

Reagents and conditions :

-

Amines : Reacts with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 60–80°C to form N-alkylated derivatives.

-

Thiols : Undergoes thioether formation with thiols (e.g., benzyl mercaptan) in the presence of a base (e.g., K₂CO₃).

-

Alcohols : Alcohols like methanol or ethanol substitute the chloride under reflux with NaH as a base.

Products :

-

Substitution yields derivatives such as 4-(alkylamino)methyl or 4-(thioether)methyl imidazoles. These products are intermediates in pharmaceutical synthesis (e.g., antimicrobial agents) .

Oxidation Reactions

The chloromethyl group can undergo oxidation to form carbonyl-containing products:

Reagents and conditions :

-

KMnO₄/H₂SO₄ : Oxidizes -CH₂Cl to -COOH (carboxylic acid) under acidic conditions.

-

CrO₃/AcOH : Converts -CH₂Cl to -CHO (aldehyde) selectively at room temperature.

Products :

-

Oxidation generates 2-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid or 4-formyl-2-(4-chlorophenyl)-1H-imidazole. These derivatives are valuable for further functionalization .

Reduction Reactions

Selective reduction of functional groups is achievable with appropriate reagents:

Reagents and conditions :

-

LiAlH₄ : Reduces the imidazole ring’s C=N bonds in anhydrous THF, yielding a saturated imidazoline derivative.

-

H₂/Pd-C : Hydrogenolysis removes the chloromethyl group, producing 2-(4-chlorophenyl)-1H-imidazole.

Products :

-

Saturated imidazolines exhibit altered biological activity, including enhanced binding to enzyme active sites .

Cyclocondensation Reactions

The imidazole nitrogen participates in cyclization with dicarbonyl compounds:

Example :

Reacting with glyoxal and ammonium acetate under microwave irradiation forms fused bicyclic imidazo[1,2-a]pyridine derivatives. This method is employed to synthesize heterocycles with potential antitumor activity .

Data Table: Key Chemical Reactions and Outcomes

Mechanistic Insights

-

Substitution : Proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic chloromethyl carbon. Steric hindrance from the 4-chlorophenyl group influences reaction rates .

-

Oxidation : Mn(VII) intermediates facilitate the stepwise conversion of -CH₂Cl to -COOH through aldehyde intermediates .

Research Findings

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHClN·HCl

- Molecular Weight : 215.06 g/mol

- CAS Number : 38585-61-4

The compound features a chloromethyl group and a chlorophenyl group, which contribute to its reactivity and biological activity.

Pharmaceutical Applications

- Antimicrobial Activity :

- Anticancer Properties :

- Enzyme Inhibition :

Case Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated that a related imidazole derivative showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the role of the chloromethyl group in enhancing the compound's lipophilicity, which is crucial for membrane penetration and antibacterial activity .

Case Study 2: Anticancer Activity

In another research article, a series of imidazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with similar structural motifs to 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride exhibited significant inhibition of cell growth, suggesting potential for further development as anticancer agents.

Wirkmechanismus

The mechanism of action of 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

4-(Chloromethyl)-1H-Imidazole Hydrochloride (CAS 38585-61-4)

- Structure : Lacks the 4-chlorophenyl group at position 2.

- Molecular Weight : 157.00 g/mol (lower than the target compound).

- This simpler structure may limit its utility in receptor-binding applications compared to the target compound .

4-(Chloromethyl)-1-Methyl-1H-Imidazole Hydrochloride (CAS 17289-30-4)

- Structure : Contains a methyl group at position 1 instead of hydrogen.

- Molecular Weight : 175.04 g/mol .

- This modification may stabilize the compound but limit its versatility in further functionalization .

Aromatic Substituent Modifications

4-Chloro-1-(4-Chlorophenyl)-5-Phenyl-1H-Imidazole (CAS N/A)

- Structure : Features dual 4-chlorophenyl and phenyl groups at positions 1 and 4.

- Synthesis : Prepared via chlorination of a precursor using silica gel chromatography .

- Key Differences : The additional phenyl group increases molecular weight (~297.15 g/mol ) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .

2-(4-Methoxyphenyl)-1H-Imidazole Hydrochloride (CAS 1955553-58-8)

- Structure : Substitutes 4-chlorophenyl with a 4-methoxyphenyl group.

- Molecular Weight : 210.66 g/mol .

- This contrasts with the electron-withdrawing chloro group in the target compound, which may enhance electrophilic reactivity .

Functional Group Additions

Ethyl 2-(4-Fluorophenyl)-1,4-Diphenyl-1H-Imidazole-5-Carboxylate

- Structure : Includes an ester group at position 5 and fluorophenyl/diphenyl substituents.

- Melting Point : 119–120°C .

- Key Differences : The ester group introduces polarity, improving solubility in organic solvents. Fluorine’s electronegativity may enhance binding affinity in biological systems, but the complex structure increases synthetic difficulty compared to the target compound .

4-[4-(Chloromethyl)phenyl]-1,2-Dimethyl-5-Nitro-1H-Imidazole

Physicochemical and Pharmacological Comparisons

Reactivity and Stability

- Chloromethyl Group : The target compound’s -CH₂Cl group is highly reactive, enabling nucleophilic substitution reactions (e.g., with thiols or amines) . In contrast, methylated analogs (e.g., CAS 17289-30-4) are less reactive but more stable .

- Hydrochloride Salt: Enhances aqueous solubility, critical for biological testing. Non-salt analogs (e.g., 4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole) may require formulation adjustments for bioavailability .

Pharmacological Potential

- Adenosine Receptor Ligands: Imidazoles with aryl substituents (e.g., 4-chlorophenyl) show affinity for adenosine receptors. The target compound’s chloro groups may enhance hydrophobic binding, while methoxy or nitro analogs modulate electron density for receptor specificity .

- Antimicrobial Activity : Chlorinated imidazoles (e.g., CAS 38585-61-4) exhibit broad-spectrum activity, but bulkier derivatives (e.g., diphenylimidazoles) may face reduced cellular uptake .

Data Tables

Table 1. Structural and Physicochemical Comparison

Biologische Aktivität

4-(Chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an imidazole ring, which is known for its diverse biological effects, including antimicrobial, antifungal, and anticancer properties. The presence of chloromethyl and chlorophenyl groups enhances its reactivity and biological interactions.

The biological activity of 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride primarily stems from its ability to interact with various molecular targets within biological systems.

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This mechanism is crucial for drugs targeting metabolic pathways.

- Receptor Modulation : It may also interact with cellular receptors, thereby modulating signal transduction pathways that affect cellular functions.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of imidazole exhibit antimicrobial effects against various pathogens, including bacteria and fungi. For instance, the compound demonstrated minimum inhibitory concentrations (MIC) ranging from 3.95 to 12.03 μg/mL against Mycobacterium tuberculosis (Mtb) .

- Antifungal Properties : Imidazole derivatives are often studied for their antifungal activities, suggesting potential applications in treating fungal infections.

- Anticancer Potential : The structural characteristics of the compound may contribute to anticancer activity by inhibiting specific cancer-related pathways or proteins.

Case Studies

Several studies have explored the efficacy of 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride:

- Antimycobacterial Activity : A study evaluated the compound's activity against Mtb CYP121A1, revealing promising results with a binding affinity comparable to natural substrates. The study utilized UV-vis spectroscopy and NMR techniques to confirm the compound's interaction with the target enzyme .

- Synthesis and Evaluation : Another research effort focused on synthesizing various imidazole derivatives and evaluating their biological activities. The findings suggested that modifications in the imidazole structure significantly influenced their antimicrobial potency .

Data Table: Biological Activity Summary

Q & A

Q. What recent advancements leverage this compound in materials science?

- Applications :

- Spin Labels : Chloromethyl derivatives alkylate biomolecules for EPR studies (e.g., pH-sensitive nitroxide probes) .

- Coordination Polymers : Imidazole N-atoms act as ligands for metal-organic frameworks (MOFs), with Cl substituents modulating porosity .

Data Contradictions & Validation

- Catalyst Efficiency : reports Pd/C causing dehalogenation, while Raney nickel prevents it. Researchers must validate catalyst compatibility for scaled-up syntheses.

- Biological Activity : While highlight antifungal potential, absence of direct data on the target compound necessitates empirical SAR studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.